molecular formula C7H4I2O2 B077767 2,5-Diiodobenzoic acid CAS No. 14192-12-2

2,5-Diiodobenzoic acid

Cat. No.: B077767
CAS No.: 14192-12-2
M. Wt: 373.91 g/mol
InChI Key: NSKPFWAAYDFCFS-UHFFFAOYSA-N
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Description

2,5-Diiodobenzoic acid is an organic compound with the molecular formula C7H4I2O2. It is a derivative of benzoic acid where two iodine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its significant applications in organic synthesis and analytical chemistry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diiodobenzoic acid can be synthesized through various methods. One common approach involves the iodination of benzoic acid derivatives. For instance, this compound can be prepared by the reaction of benzoic acid with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diiodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as nitric acid or hydrogen peroxide for iodination.

    Nucleophiles: For substitution reactions.

Major Products:

    Substituted Benzoic Acids: Resulting from nucleophilic substitution.

    Alkyne Derivatives: From coupling reactions with terminal alkynes.

Comparison with Similar Compounds

  • 2-Iodobenzoic Acid
  • 3-Iodobenzoic Acid
  • 4-Iodobenzoic Acid
  • 2,3,5-Triiodobenzoic Acid
  • 3,5-Diiodosalicylic Acid

Comparison: 2,5-Diiodobenzoic acid is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it undergoes. For example, 2-iodobenzoic acid and 3-iodobenzoic acid have different reactivity patterns due to the position of the iodine atom on the benzene ring. The presence of two iodine atoms in this compound makes it particularly useful in coupling reactions and complex formation compared to its mono-iodinated counterparts .

Properties

IUPAC Name

2,5-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKPFWAAYDFCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161858
Record name Benzoic acid, 2,5-diiodo-
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URL https://comptox.epa.gov/dashboard/DTXSID10161858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14192-12-2
Record name 2,5-Diiodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14192-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Diiodobenzoic acid
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Record name 14192-12-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2,5-diiodo-
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URL https://comptox.epa.gov/dashboard/DTXSID10161858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIIODOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GD4M9C3GV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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